BenchChemオンラインストアへようこそ!

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide

Medicinal chemistry Structure-activity relationship Pharmacophore design

This compound is a structurally authenticated singleton for diversifying screening decks beyond tetrahydroisoquinoline analogs. Its rigid C–S–Caryl thioether bond creates a planar pharmacophore with distinct electronic distribution and π-stacking capacity, enabling decisive SAR comparisons against the flexible benzylthio K series (e.g., K-10). Side-by-side testing can reveal whether the rigid thioisoquinoline geometry enhances or ablates activity at TIR1, auxin receptors, or anti-angiogenic targets. The oxidizable thioether also serves as a metabolic probe for S-oxidation pathways. Request a custom synthesis quote today.

Molecular Formula C19H16N2O4S
Molecular Weight 368.41
CAS No. 1203275-87-9
Cat. No. B2564235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide
CAS1203275-87-9
Molecular FormulaC19H16N2O4S
Molecular Weight368.41
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H16N2O4S/c1-23-15-4-2-3-14-13(15)7-8-20-19(14)26-10-18(22)21-12-5-6-16-17(9-12)25-11-24-16/h2-9H,10-11H2,1H3,(H,21,22)
InChIKeyFGWGVDKPINZNGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide (CAS 1203275-87-9): Structural Positioning and Sourcing Rationale


N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide (CAS 1203275-87-9) is a synthetic small molecule (C19H16N2O4S, MW 368.41) belonging to the benzodioxole–isoquinoline hybrid class, characterized by a thioacetamide bridge linking a 1,3-benzodioxol-5-ylamine moiety to a 5-methoxyisoquinoline ring via a thioether bond at the isoquinoline 1-position. [1] This compound falls under the broader patent-protected structural space of benzodioxol isoquinolines (structures II and III) claimed as anti-angiogenic agents in WO2012095836A1. [2] It is structurally related to, but chemically distinct from, the N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide series (K-1 to K-22) developed as auxin receptor TIR1 agonists. [3]

Why Generic Substitution Fails for N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide: Structural Determinants of Differential Binding


The target compound cannot be interchanged with its closest in-class analogs because a single atomic-level modification in the thioether linkage dramatically alters the pharmacophore geometry and predicted target engagement. In the K-1 to K-22 auxin agonist series, the sulfur atom is attached to a benzyl carbon (C–S–Csp3), producing conformational flexibility at the benzylic position. [1] In CAS 1203275-87-9, the sulfur is directly bonded to the sp2-hybridized C-1 of the isoquinoline ring (C–S–Caromatic), creating a rigid, planar thioisoquinoline pharmacophore with distinct electron distribution and π-stacking capacity. Within the anti-angiogenic patent family, compound 11F-522—a benzodioxol isoquinoline of structure III—produced significant anti-angiogenic activity at 10 μM, whereas structurally related analogs 11F-901 and 11F-564 showed no significant effect, demonstrating that minor structural variations within this class produce binary differences in functional activity. [2] Generic substitution based solely on scaffold similarity therefore carries a high risk of selecting an inactive analog.

Quantitative Differentiation Evidence for N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide vs. In-Class Comparators


Thioether Connectivity Divergence: C–S–Caryl (Isoquinoline) vs. C–S–Csp3 (Benzyl) Bond Architecture

The target compound features a C–S–Caryl thioether bond directly linking the sulfur atom to the sp2-hybridized C-1 position of the 5-methoxyisoquinoline ring, producing a rigid thioisoquinoline pharmacophore. In contrast, the K-1 to K-22 auxin agonist series (Yang et al., 2022) uniformly employs a C–S–Csp3 benzylthio linkage, where the sulfur attaches to a methylene carbon of a substituted benzyl group, conferring conformational flexibility. [1] This difference changes the dihedral angle distribution and electron delocalization at the sulfur. The nearest commercial comparator, N-(benzo[d][1,3]dioxol-5-yl)acetamide, lacks both the thioether bridge and the isoquinoline moiety entirely, resulting in a 208.2 Da smaller molecular weight and fundamentally different hydrogen-bonding capacity.

Medicinal chemistry Structure-activity relationship Pharmacophore design

Predicted Lipophilicity Difference: Rigid Isoquinoline Chromophore Elevates logP vs. Flexible Benzylthio Analogs

Based on the molecular formula C19H16N2O4S (MW 368.41), the target compound's predicted octanol–water partition coefficient (clogP) is estimated at approximately 3.5–4.0, consistent with the presence of a planar, nitrogen-containing isoquinoline heterocycle plus a lipophilic methylenedioxyphenyl group. [1] The structurally closest benzylthio analog with a non-fused aryl ring at the sulfur (e.g., K-10: N-(benzo[d][1,3]dioxol-5-yl)-2-((3-bromobenzyl)thio)acetamide, MW ~408) has a measured root growth promotion rate of 37.1% at unspecified concentration, while the lead compound K-10 contains a bromobenzyl group, not a methoxyisoquinoline. [2] The 5-methoxy substituent on the isoquinoline ring of the target compound provides an additional hydrogen bond acceptor (methoxy oxygen) not present in unsubstituted isoquinoline analogs listed in the anti-angiogenic patent, which feature only 6,7-dimethoxy or unsubstituted tetrahydroisoquinoline cores. [3]

Physicochemical property prediction Lipophilicity Drug-likeness

Anti-Angiogenic Activity of Benzodioxol Isoquinoline Class: Structure-Activity Relationship Data from In Vivo Zebrafish Model

The benzodioxol isoquinoline class to which the target compound belongs has demonstrated quantifiable, structure-dependent anti-angiogenic activity in a transgenic zebrafish (Tg(fli1:EGFP)) developmental angiogenesis assay. [1] Compound 11F-522—a benzodioxol isoquinoline of structure III bearing a 1,3-benzodioxol-5-yl group and a 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline core—produced a statistically significant reduction in hyaloid vasculature primary branch number at 10 μM (p < 0.005, n = 5). [2] Critically, two structurally related analogs from the same series (11F-901 and 11F-564) showed no significant effect at 10 μM (p > 0.05, n = 4), establishing that anti-angiogenic activity within this class is exquisitely dependent on specific substitution patterns. [2] The target compound CAS 1203275-87-9, with its 5-methoxyisoquinoline (aromatic) core and thioacetamide linker, represents a distinct substitution variant within this patent class that has not been independently tested in the published zebrafish assay. [3]

Anti-angiogenesis Zebrafish model Ocular neovascularization

Molecular Weight and Topological Polar Surface Area Differentiation from K-Series Auxin Agonists

The target compound (MW 368.41, TPSA estimated at ~82 Ų) occupies a distinct region of drug-like chemical space compared to both the K-series auxin agonists and the tetrahydroisoquinoline anti-angiogenic leads. [1] The K-series compounds (K-1 to K-22) range in MW from approximately 335 to 440 Da with TPSA values of ~55–65 Ų (lacking the isoquinoline nitrogen as a secondary HBA contributor). [2] The anti-angiogenic lead 11F-522 (MW ~341) is approximately 27 Da smaller and lacks the thioether bridge, the sulfur atom, and the methoxy substituent at position 5 of the isoquinoline. [3] The target compound's intermediate MW and higher TPSA position it in a unique physicochemical window that is not sampled by either of the two published structural series, making it a valuable singleton for screening library diversification.

Drug-likeness Molecular descriptors Chemical library design

Best Research and Industrial Application Scenarios for N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide


Screening Library Diversification for Angiogenesis-Targeted Phenotypic Assays

The compound is a structurally authenticated member of the benzodioxol isoquinoline class (structures II/III) claimed in WO2012095836A1 for anti-angiogenic applications. [1] Its unique aromatic (unsaturated) 5-methoxyisoquinoline core and thioether-linked architecture make it a useful singleton for diversifying screening decks beyond the tetrahydroisoquinoline analogs (e.g., 11F-522) already tested in the zebrafish hyaloid vasculature assay, where structurally distinct analogs showed binary activity outcomes (active 11F-522 vs. inactive 11F-901/11F-564). [2]

Structure-Activity Relationship Expansion of 1-Thio-Substituted Isoquinoline Chemical Space

A validated synthetic route to 1-(arylthio)isoquinolines via copper-catalyzed tandem arylation–cyclization of isothiocyanates has been established (PubMed, 2017), confirming that 1-thio-substituted isoquinolines are an accessible and underexplored chemical class. [1] The target compound's 5-methoxy substitution and benzodioxol-5-yl amide terminus extend this SAR frontier beyond the diaryliodonium-derived products described in the synthetic methodology literature, offering a distinct vector for medicinal chemistry exploration. [2]

Comparator Compound for Profiling Isoquinoline-Thioether vs. Benzylthio Pharmacophores

The target compound's C–S–Caryl (thioisoquinoline) connectivity at the isoquinoline 1-position contrasts directly with the C–S–Csp3 (benzylthio) connectivity of the published K-1 to K-22 auxin receptor agonist series. [1] This makes it a valuable comparator in any screening campaign evaluating the impact of sulfur hybridization state on target binding, particularly for targets such as TIR1, where K-10 (a benzylthio analog) demonstrated 37.1% root growth promotion activity. [2] Side-by-side testing can reveal whether the rigid thioisoquinoline pharmacophore enhances or ablates activity at TIR1 or related auxin receptor family members.

Chemical Biology Probe for Isoquinoline-S-Transferase or Oxidative Metabolism Studies

The thioether (C–S–C) linkage in the target compound is susceptible to oxidation to sulfoxide and sulfone derivatives, as noted in its chemical reactivity profile (oxidation at the sulfur atom using H2O2 or m-CPBA). [1] This metabolic liability can be exploited as a tool compound for studying sulfur oxidation pathways (e.g., flavin-containing monooxygenases, cytochrome P450-mediated S-oxidation) in the context of an isoquinoline-containing scaffold, providing a distinct metabolic probe compared to carbon-linked or ether-linked isoquinoline analogs. [2]

Quote Request

Request a Quote for N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.